![molecular formula C16H28BNO3 B591912 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine CAS No. 1046793-56-9](/img/structure/B591912.png)
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine
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Description
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine (TMDM) is an organic compound with a cyclic structure and a nitrogen-containing heterocycle. TMDM is a versatile chemical that has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in the formation of boron-containing compounds, and as a stabilizer in the production of pharmaceuticals. It has also been used in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Analysis
Molecular Structure and Synthesis
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and their structures confirmed via techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been employed for crystallographic and conformational analyses, with density functional theory (DFT) calculations providing further insights into their molecular structures. These studies have shown a consistency between the DFT-optimized molecular structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Crystal Structure and DFT Studies
Another study focused on the synthesis, characterization, and DFT studies of derivatives, confirming the structure of such compounds through various spectroscopic methods and X-ray diffraction. The consistency between DFT results and X-ray diffraction data further validates the structural integrity of these compounds (Liao et al., 2022).
Chemical Properties and Applications
Physicochemical Properties
Through DFT calculations, researchers have explored the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties. Such analyses are pivotal for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Huang et al., 2021).
Reaction Pathways and Derivative Synthesis
Studies have also examined the reactions of these boronic acid ester intermediates with other chemical entities, highlighting their utility in synthesizing a wide range of chemical derivatives. This includes exploring solvent-free conditions for reactions, which can lead to the development of new synthetic methodologies with potential applications in drug development and material science (Kopchuk et al., 2017).
properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5,14H,6-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVESHZQTRQODQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731330 |
Source
|
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine | |
CAS RN |
1046793-56-9 |
Source
|
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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